2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-9-10(2)22-15(13(9)14(16)19)17-12(18)8-23(20,21)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWIWFTTRWRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions. This reaction requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antioxidant Activity
Key analogs include:
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a): Replaces the benzenesulfonyl group with a cyanoacetamido moiety.
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Feature acrylamido and ester groups instead of carboxamide and benzenesulfonyl substituents .
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
The synthesis of this compound involves several steps which include the formation of the thiophene ring and subsequent functionalization with benzenesulfonyl and acetamido groups. The chemical structure is represented as follows:
- Molecular Formula : C13H15N3O3S
- Molecular Weight : 295.34 g/mol
- SMILES Notation :
CC1=C(SC(=C1C(=O)N(C)C(=O)NS(=O)(=O)C)C)C
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the areas of anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Research indicates that derivatives of benzenesulfonyl acetamides exhibit significant inhibition of cyclooxygenase (COX-2) and lipoxygenase (5-LOX), both key enzymes involved in inflammatory processes. One study reported that certain derivatives demonstrated IC50 values as low as 0.011 μM for COX-2 inhibition, suggesting potent anti-inflammatory properties .
Anticancer Activity
In vitro studies have shown that compounds related to this compound possess selective cytotoxicity against various cancer cell lines. These compounds were found to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been characterized as selective inhibitors of topoisomerase II, which is crucial for DNA replication and transcription in cancer cells .
- Anti-inflammatory Pathways : By inhibiting COX-2 and 5-LOX, these compounds may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, potentially leading to reduced tumor growth and proliferation .
Case Studies
Several studies have explored the biological activity of thiophene derivatives:
- Study on COX Inhibition : A series of N-(benzene sulfonyl) acetamide derivatives were synthesized and evaluated for their COX inhibitory activities. Compound 9a showed remarkable potency with an IC50 value of 0.011 μM against COX-2, indicating strong anti-inflammatory potential .
- Anticancer Evaluation : Another study investigated the anticancer effects of related thiophene compounds on breast and colon cancer cell lines. The results demonstrated significant cytotoxic effects at low micromolar concentrations compared to standard chemotherapeutics like etoposide .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 295.34 g/mol |
| COX-2 IC50 | 0.011 μM |
| 5-LOX IC50 | 0.046 μM |
| TRPV1 IC50 | 0.008 μM |
| Anticancer Cell Lines | Breast, Colon, Lung |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
